Product packaging for 1-bromo-2-(ethoxymethoxy)Benzene(Cat. No.:CAS No. 186521-04-0)

1-bromo-2-(ethoxymethoxy)Benzene

Cat. No.: B1374229
CAS No.: 186521-04-0
M. Wt: 231.09 g/mol
InChI Key: JLTNYNSUKBKUKH-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethoxymethoxy)benzene (CID: 65369187) is a specialized aromatic ether and a high-value building block in advanced organic synthesis . Its molecular formula is C9H11BrO2, and its structure features a benzene ring functionalized with both a bromine atom and an ethoxymethoxy group, offering two distinct reactive sites for chemical transformation . The bromine substituent on the aromatic ring is a key reactive handle, making this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental techniques for constructing complex biaryl and other carbon skeletons . Simultaneously, the ethoxymethoxy side chain can influence the compound's solubility and electronic properties, and may also serve as a protected form of an alcohol or aldehyde that can be unveiled in later synthetic steps . This dual functionality makes this compound a versatile intermediate for designing and creating novel molecules with specific characteristics, whether for pharmaceutical research, material science, or the development of liquid crystals . Researchers can utilize this compound to introduce a functionalized phenyl moiety into larger molecular architectures. Proper storage in a cool, dry, and well-ventilated area is recommended to maintain the integrity of the product . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1374229 1-bromo-2-(ethoxymethoxy)Benzene CAS No. 186521-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(ethoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-11-7-12-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNYNSUKBKUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Bromo 2 Ethoxymethoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in 1-bromo-2-(ethoxymethoxy)benzene serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a wide array of functionalized aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis stands at the forefront of cross-coupling chemistry due to its remarkable efficiency, functional group tolerance, and predictable reactivity. For a substrate like this compound, several palladium-catalyzed reactions are of significant importance.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful method for the synthesis of biaryl compounds. In the case of this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 2-(ethoxymethoxy)biphenyl derivative. The general transformation is depicted below:

Illustrative Suzuki-Miyaura reaction for the formation of a biaryl compound from this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3 mol%)-K₂CO₃ (2 eq)Toluene/EtOH/H₂O80Predicted High
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 eq)Dioxane/H₂O100Predicted High

This table represents predicted conditions based on known Suzuki-Miyaura couplings of similar aryl bromides.

The presence of the ortho-ethoxymethoxy group can influence the chemo- and regioselectivity of cross-coupling reactions. In substrates containing multiple halide atoms, the electronic and steric properties of adjacent substituents play a crucial role in determining which C-X bond reacts preferentially. For instance, in a hypothetical dihalo-substituted analogue, the bulky EOM group might direct the palladium catalyst to the less sterically hindered halogen.

Furthermore, the electronic nature of the EOM group, being an electron-donating substituent, can modulate the reactivity of the C-Br bond. While direct studies on this compound are scarce, research on the regioselective Suzuki couplings of non-symmetric dibromobenzenes has shown that electronic effects can be subtle and are often overridden by other factors like coordination to nearby functional groups. rsc.orgrsc.orgoregonstate.edu

The Heck reaction, coupling the aryl bromide with an alkene, and the Sonogashira coupling, reaction with a terminal alkyne, would also be expected to proceed effectively. In the Sonogashira reaction, a copper(I) co-catalyst is often employed alongside the palladium catalyst. rsc.orgbeilstein-journals.orgresearchgate.net The products would be 2-(ethoxymethoxy)stilbene derivatives and 2-(ethoxymethoxy)phenylalkynes, respectively.

Nickel-Catalyzed Coupling Reactions and Mechanistic Considerations

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium. Nickel catalysts are particularly effective in coupling aryl halides with organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling).

The mechanism of nickel-catalyzed cross-coupling reactions generally follows a similar catalytic cycle to palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the specific elementary steps and the nature of the intermediates can differ. For instance, nickel catalysts are known to be more susceptible to single-electron transfer (SET) pathways. Mechanistic studies on nickel-catalyzed reactions of aryl ethers have provided insights into the cleavage of C-O bonds, a process that can be relevant in the context of the ethoxymethoxy group under certain conditions.

Other Transition Metal-Mediated Coupling Transformations

While palladium and nickel are the most common catalysts, other transition metals like copper and iron can also mediate cross-coupling reactions of aryl halides. Copper-catalyzed Ullmann-type reactions, for example, are well-established for the formation of C-O, C-N, and C-S bonds. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. researchgate.netlibretexts.orgdiva-portal.org

In the case of this compound, the ethoxymethoxy group is electron-donating, which deactivates the ring towards SNAr. Therefore, direct displacement of the bromide by a nucleophile via the classical addition-elimination mechanism is expected to be highly unfavorable under standard conditions.

For an SNAr reaction to proceed on an unactivated aryl halide like this compound, extremely strong nucleophiles and harsh reaction conditions would be necessary. An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism, however, typically requires a very strong base, such as sodium amide, to deprotonate a proton ortho to the leaving group. In this compound, the presence of the ortho-EOM group instead of a proton at the 2-position precludes the classical benzyne mechanism involving deprotonation at that site. Deprotonation at the 6-position could potentially lead to a benzyne, but this is generally less favored.

Given these considerations, nucleophilic aromatic substitution is not a primary or efficient reaction pathway for this compound under typical laboratory conditions.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

NucleophileConditionsPredicted Outcome
Sodium MethoxideMethanol (B129727), RefluxNo significant reaction
AmmoniaHigh Temperature, PressureNo significant reaction
Sodium AmideLiquid AmmoniaPotential for complex mixture via benzyne at C6, but likely inefficient

This table reflects the predicted low reactivity of this compound in SNAr reactions based on electronic and mechanistic principles.

Influence of Substituents on Aromatic Ring Activation for SNAr with Halogenated Aryl Ethers

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for aryl halides. The feasibility and rate of these reactions are profoundly influenced by the nature of the substituents on the aromatic ring. For a classical SNAr reaction to proceed via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. organic-chemistry.orgharvard.edu These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

Common activating groups include nitro (–NO₂), cyano (–CN), and acyl (–COR) groups. organic-chemistry.org In the case of this compound, the situation is more nuanced. The bromine atom itself is an electron-withdrawing group via induction, but it is considered a deactivator for electrophilic substitution and only a weak activator for nucleophilic substitution compared to stronger EWGs.

The ethoxymethoxy group (–OCH₂OEt), like other alkoxy groups, exhibits a dual electronic effect:

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density to the ring.

Typically, the resonance effect of alkoxy groups is dominant, making them activators for Electrophilic Aromatic Substitution (EAS). However, for SNAr, which is favored by electron-poor rings, this electron-donating resonance effect is deactivating. sigmaaldrich.com Consequently, aryl ethers lacking strong EWGs, such as this compound, are generally not reactive enough to undergo SNAr through the addition-elimination pathway under standard conditions. The ring is not sufficiently "activated" to be attacked by a nucleophile. To induce such a reaction, either very harsh conditions or an alternative mechanistic pathway would be necessary.

Substituent TypeEffect on SNAr ReactivityPosition RequirementExample
Strong Electron-Withdrawing Group (EWG) ActivatingOrtho or Para to Leaving GroupNitro group (–NO₂)
Electron-Donating Group (EDG) DeactivatingN/AAlkoxy group (–OR)
Halogens Weakly Activating/DeactivatingN/ABromo group (–Br)

Mechanistic Aspects of SNAr in Halogenated Aromatic Systems (Addition-Elimination, Benzyne Mechanisms)

Nucleophilic substitution on halogenated aromatic systems can proceed through several mechanisms, with the two most prominent being the SₙAr (addition-elimination) and the elimination-addition (benzyne) mechanisms.

Addition-Elimination (SₙAr) Mechanism: This two-step mechanism is characteristic of aromatic rings activated by strong electron-withdrawing groups. harvard.edu

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. This step is typically the rate-determining step. The aromaticity of the ring is temporarily broken.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

For this pathway to be viable for this compound, the presence of additional, potent EWGs on the ring would be required. Without them, the formation of the Meisenheimer complex is energetically unfavorable. sigmaaldrich.com

Elimination-Addition (Benzyne) Mechanism: This mechanism is favored for aryl halides that are not activated by EWGs and are subjected to very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂). harvard.edunih.gov It requires a proton on a carbon atom adjacent (ortho) to the one bearing the leaving group. nih.gov this compound meets this structural requirement, as it has a hydrogen atom at the C3 position.

The mechanism involves two main stages:

Elimination: The strong base abstracts a proton from the position ortho to the bromine atom. This is followed by the elimination of the bromide ion, leading to the formation of a highly reactive, transient intermediate called benzyne (or aryne), which contains a formal triple bond within the benzene (B151609) ring. organic-chemistry.org

Addition: The nucleophile then attacks one of the two carbons of the "triple bond" in the benzyne intermediate. Subsequent protonation yields the substitution product. nih.gov

A key feature of the benzyne mechanism is that the incoming nucleophile can add to either end of the aryne triple bond. If the benzyne is unsymmetrical, this can lead to a mixture of regioisomeric products. For this compound, elimination would form 3-(ethoxymethoxy)benzyne, and subsequent nucleophilic attack could potentially yield two different products.

Comparative Reactivity of Halogen Leaving Groups in SNAr Reactions

In the context of the SₙAr addition-elimination mechanism, the reactivity trend for halogen leaving groups is a distinctive feature that contrasts sharply with Sₙ1 and Sₙ2 reactions. The typical order of reactivity is:

F > Cl ≈ Br > I organic-chemistry.orgyoutube.com

This order is counterintuitive when considering bond strength, as the C-F bond is the strongest among the carbon-halogen bonds. wikipedia.org In Sₙ1 and Sₙ2 reactions, where C-X bond cleavage is part of the rate-determining step, iodide is the best leaving group because the C-I bond is the weakest.

The inverted reactivity order in SₙAr is explained by the mechanism's rate-determining step: the initial attack of the nucleophile on the aromatic ring. wikipedia.orguwindsor.ca The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This electrostatic attraction accelerates the first step of the reaction to such an extent that it outweighs the difficulty of breaking the strong C-F bond in the subsequent, faster elimination step. sigmaaldrich.com

Halogen Leaving GroupC-X Bond StrengthElectronegativityReactivity in SₙAr (Addition-Elimination)
F HighestHighestHighest
Cl HighHighIntermediate
Br IntermediateIntermediateIntermediate
I LowestLowestLowest

Electrophilic Aromatic Substitution (EAS) and Related Electrophilic Functionalizations

Activating and Directing Effects of the Ethoxymethoxy Moiety on EAS

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The substituents already present on the ring determine its reactivity and the position of the incoming electrophile. epfl.ch

Competitive Electrophilic Functionalizations on the Aromatic Ring

When a benzene ring has more than one substituent, the position of a new electrophile is determined by the combined directing effects of the existing groups. In this compound, we have two competing directors:

Ethoxymethoxy group (at C2): A strong activator and ortho-, para-director. It directs incoming electrophiles to positions C4 (para) and C6 (ortho).

Bromo group (at C1): A deactivator but an ortho-, para-director. researchgate.net It directs incoming electrophiles to positions C3 (para, relative to Br) and C5 (ortho, relative to Br).

In such cases, the more powerful activating group overwhelmingly controls the regioselectivity. Therefore, the ethoxymethoxy group will direct substitution. The potential sites for electrophilic attack are C4 and C6.

Position C4 (para to –OCH₂OEt): This position is sterically unhindered.

Position C6 (ortho to –OCH₂OEt): This position is located between the bromo and ethoxymethoxy groups, making it sterically hindered.

Due to steric hindrance, electrophilic substitution is expected to occur predominantly at the C4 position . For example, the bromination of methoxybenzene (anisole) gives mainly the para-bromo isomer.

PositionDirected byElectronic EffectSteric HindranceLikelihood of Substitution
C4 Ethoxymethoxy (para)ActivatedLowHigh
C6 Ethoxymethoxy (ortho)ActivatedHighLow
C3, C5 Bromo (para, ortho)DeactivatedModerateVery Low

C-H Activation and Site-Selective Functionalization

Beyond classical EAS and SNAr reactions, modern synthetic methods allow for the direct functionalization of C-H bonds. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of substituted aromatics. organic-chemistry.orguwindsor.ca This reaction relies on the presence of a "Directed Metalation Group" (DMG), which can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to a specific ortho position. uwindsor.ca

The oxygen atom of the ethoxymethoxy group in this compound can act as a DMG. The heteroatom serves as a Lewis base, coordinating the lithium from the alkyllithium base. This brings the base into close proximity to the C-H bond at the C6 position, facilitating its deprotonation to form a highly reactive aryllithium intermediate. uwindsor.ca

This ortho-lithiated species can then be trapped by a wide variety of electrophiles (E⁺), allowing for the introduction of a new functional group exclusively at the C6 position. This provides a route to tri-substituted benzene derivatives that might be difficult to access through traditional electrophilic substitution pathways due to the directing effects and steric hindrance discussed previously. The bromine at C1 can also influence the acidity of adjacent protons, but the coordinating ability of the alkoxy group is generally a more powerful directing influence in DoM. harvard.edu

Ortho-Arylation via Arene Chromium Tricarbonyl Complexation

While specific studies detailing the ortho-arylation of this compound via arene chromium tricarbonyl complexation are not prevalent in the searched literature, the principles of this methodology can be inferred from related transformations. Arene chromium tricarbonyl complexes are known to activate the aromatic ring towards nucleophilic attack and direct functionalization. In this context, complexation of this compound with a chromium tricarbonyl moiety would enhance the acidity of the ring protons, facilitating deprotonation at the positions ortho to the existing substituents. Subsequent reaction with an arylating agent would then install an aryl group at this newly functionalized position. The directing effects of both the bromo and ethoxymethoxy groups would influence the regioselectivity of this transformation.

Photoredox/Metal Dual Catalysis for C(sp³)-H Arylation on Alkoxy Side Chains

The synergistic combination of photoredox and metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly through the challenging activation of C(sp³)-H bonds. nih.gov This dual catalytic approach enables the use of readily available organic molecules as coupling partners under mild reaction conditions. nih.govprinceton.edu While direct examples involving this compound are not explicitly detailed, the principles of this methodology are applicable to the arylation of its alkoxy side chains.

In a typical cycle, a photosensitizer, often an iridium or ruthenium complex, absorbs visible light and enters an excited state. princeton.eduresearchgate.net This excited-state complex can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical species. nih.govrsc.org For the ethoxymethoxy side chain of this compound, this could involve hydrogen atom transfer (HAT) to generate an α-oxy C(sp³)-centered radical. researchgate.net Concurrently, a transition metal catalyst, commonly nickel or copper, undergoes a catalytic cycle involving the aryl halide coupling partner. researchgate.netrsc.org The generated radical can then be trapped by the metal catalyst to form a new carbon-carbon bond, resulting in the arylation of the alkoxy side chain. nih.gov This method avoids the need for pre-functionalization of the side chain, offering a more atom-economical approach to complex molecule synthesis. princeton.edu

Strategies for Site-Selective Functionalization of Aromatic and Aliphatic C-H Bonds

Site-selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, and this compound presents both aromatic and aliphatic C-H bonds as targets for such transformations.

Aromatic C-H Functionalization: Directed metalation is a key strategy for the functionalization of the aromatic ring. The ethoxymethoxy group can act as a directing group, facilitating lithiation at the ortho position. This organolithium intermediate can then be quenched with various electrophiles to introduce a range of functional groups.

Aliphatic C-H Functionalization: As discussed in the previous section, photoredox/metal dual catalysis provides a powerful means for the selective functionalization of C(sp³)-H bonds on the alkoxy side chain. nih.govresearchgate.net Another strategy involves radical-mediated processes. For instance, 1,5-hydrogen atom transfer (1,5-HAT) reactions can be employed to generate a remote C-centered radical from an alkoxy radical intermediate, which can then be functionalized. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high site-selectivity, differentiating between the various C-H bonds within the molecule.

Functional Group Interconversions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound is a versatile handle for a wide array of functional group interconversions, most notably through the formation of organometallic reagents and palladium-catalyzed cross-coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The conversion of the aryl bromide to an organometallic reagent is a fundamental transformation that opens up a plethora of synthetic possibilities by reversing the polarity of the carbon atom, turning it into a potent nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-(ethoxymethoxy)phenyl)magnesium bromide. byjus.comwikipedia.orglibretexts.org The reaction is typically initiated by activating the magnesium surface, which can be achieved through mechanical means or with the use of activating agents like iodine or 1,2-dibromoethane. wikipedia.orgmasterorganicchemistry.com It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic solvents. wikipedia.orglibretexts.orglibretexts.org

Organolithium Reagents: Alternatively, treatment of this compound with two equivalents of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or hexane, can generate the corresponding organolithium species, 2-(ethoxymethoxy)phenyllithium, via lithium-halogen exchange. masterorganicchemistry.comwikipedia.orgtaylorandfrancis.com This method is often faster and more efficient than direct lithiation with lithium metal. masterorganicchemistry.com Similar to Grignard reagents, organolithium reagents are strong bases and nucleophiles and must be handled under anhydrous conditions. wikipedia.orglibretexts.org

The following table summarizes the general conditions for the formation of these organometallic reagents.

Organometallic ReagentReagents and ConditionsSolvent
Grignard ReagentMagnesium turnings, refluxAnhydrous Diethyl Ether or THF
Organolithium Reagent2 eq. Alkyllithium (e.g., n-BuLi), low temp.Anhydrous THF or Hexane

Palladium-Catalyzed Carbonylation, Amination, and Cyanation Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into the molecule, typically to form esters, amides, or carboxylic acids. The reaction of this compound with carbon monoxide, an alcohol or amine, and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) in the presence of a base leads to the corresponding ester or amide. unipr.itmdpi.comresearchgate.net The specific outcome depends on the nucleophile used. For example, using methanol would yield methyl 2-(ethoxymethoxy)benzoate.

Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond. Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (often a combination of a palladium precursor and a specialized phosphine (B1218219) ligand) and a base results in the formation of the corresponding N-aryl amine.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation. This reaction typically involves treating this compound with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst. The resulting 2-(ethoxymethoxy)benzonitrile is a versatile intermediate that can be further transformed into carboxylic acids, amides, or amines.

The table below provides a general overview of the conditions for these palladium-catalyzed reactions.

ReactionReagents and ConditionsTypical Product
CarbonylationCO, Alcohol/Amine, Pd catalyst, BaseEster/Amide
AminationAmine, Pd catalyst, Ligand, BaseN-Aryl Amine
CyanationCyanide source (e.g., Zn(CN)₂), Pd catalystAryl Nitrile

Mechanistic Investigations and Theoretical Insights into 1 Bromo 2 Ethoxymethoxy Benzene Chemistry

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Aryl bromides, such as 1-bromo-2-(ethoxymethoxy)benzene, are common substrates in these transformations, typically involving a palladium or other transition metal catalyst. The general catalytic cycle for a cross-coupling reaction, for instance, a Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the initial step would be the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, such as Pd(0). This would form a Pd(II) intermediate. However, without specific experimental or computational studies on this molecule, the precise kinetics and thermodynamics of this process remain speculative.

Table 1: Postulated Intermediates in a Generic Suzuki-Miyaura Coupling of this compound

StepIntermediateDescription
Oxidative AdditionAryl-Pd(II)-Br ComplexThe palladium catalyst inserts into the carbon-bromine bond.
TransmetalationAryl-Pd(II)-R ComplexThe organic group (R) from an organoboron reagent replaces the bromine atom on the palladium complex.
Reductive EliminationBiaryl Product & Pd(0)The two organic groups on the palladium complex are eliminated to form the final product, regenerating the Pd(0) catalyst.

This table represents a generalized mechanism and is not based on specific experimental data for this compound.

Understanding Regioselectivity and Stereoselectivity in Aromatic Functionalization

The substitution pattern of this compound presents interesting questions regarding regioselectivity in further aromatic functionalization. The ethoxymethoxy group is an ortho, para-directing group due to the electron-donating nature of the oxygen atom. However, the position ortho to the ethoxymethoxy group is already occupied by the bromine atom. Therefore, electrophilic aromatic substitution would be expected to occur primarily at the para position (position 4) and to a lesser extent at the other ortho position (position 6). The bulky nature of the ethoxymethoxy group might also sterically hinder substitution at position 6.

In reactions involving metalation, such as lithiation followed by quenching with an electrophile, the directing effect of the ethoxymethoxy group would likely dominate, favoring metalation at the 6-position. However, the presence of the bromine atom could also influence the regioselectivity through a halogen-dance reaction or by directing metalation to its ortho position. Without experimental data, predicting the outcome with certainty is not possible.

Stereoselectivity would become a crucial factor if a chiral center is introduced during a reaction, for instance, through asymmetric synthesis. However, no studies detailing stereoselective reactions involving this compound have been found in the surveyed literature. masterorganicchemistry.comorientjchem.org

Computational Chemistry Approaches to Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules and their transition states.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations could provide significant insights into the chemistry of this compound. For instance, DFT could be employed to model the energy profiles of various reaction pathways in cross-coupling reactions, identifying the rate-determining step and the structures of transition states. Such studies have been performed for related molecules, providing a framework for how such an investigation could be approached. researchgate.net However, a specific DFT analysis for this compound is not currently available.

Analysis of Electronic Effects and Aromaticity in Reaction Intermediates

The interplay of the electron-withdrawing inductive effect of the bromine atom and the electron-donating mesomeric effect of the ethoxymethoxy group influences the electron density distribution in the benzene (B151609) ring. This, in turn, affects the stability of reaction intermediates, such as arenium ions in electrophilic substitution or organometallic species in cross-coupling reactions.

Computational methods can quantify these electronic effects and analyze the aromaticity of reaction intermediates. For example, Nucleus-Independent Chemical Shift (NICS) calculations could be used to assess the degree of aromaticity in the transition states and intermediates, providing a deeper understanding of their stability and reactivity. Mechanistic studies on related compounds like 2-(methoxymethyl)benzene-1,4-diamine (B1243227) have highlighted the importance of substituent effects on reaction rates. researchgate.net A similar detailed analysis for this compound would be highly valuable.

Applications in Complex Molecule Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Biologically Relevant Molecules

The strategic placement of a modifiable bromine atom and a protected phenol (B47542) makes 1-bromo-2-(ethoxymethoxy)benzene a valuable intermediate in the synthesis of molecules with potential biological relevance. The EOM protecting group is crucial for masking the reactive phenol while other chemical transformations are carried out.

A pertinent example illustrating the utility of the EOM-protected phenyl structure is in the synthesis of spiro-cyclopropane derivatives. In a reported synthesis, the closely related starting material, 2-(ethoxymethoxy)benzaldehyde, is employed to construct a 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. mdpi.com This multi-step process begins with the protection of salicylaldehyde (B1680747) with ethoxymethyl chloride (EOMCl) to form the EOM-ether. mdpi.com This protected aldehyde then undergoes a Knoevenagel condensation with 1,3-indanedione, followed by a Corey-Chaykovsky reaction to form the final spiro-cyclopropane product. mdpi.com The EOM group remains intact throughout these steps, demonstrating its stability under the reaction conditions. mdpi.com

This synthetic strategy highlights the importance of the EOM protecting group. If the target molecule required further functionalization, starting with this compound would be a superior strategy. The bromine atom would provide a reactive site for introducing a wide array of chemical groups through well-established cross-coupling reactions, thereby enabling the synthesis of a diverse range of potentially bioactive compounds that would otherwise be difficult to access. Many chromanone derivatives, which can be accessed from such precursors, are known to possess anticancer, antibiotic, and antiviral properties. ijrpc.com

Utility in the Construction of Advanced Organic Materials

In the field of materials science, this compound serves as a promising precursor for the development of advanced organic materials. Brominated aromatic compounds are frequently used as monomers in the synthesis of conjugated polymers and other materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). sigmaaldrich.com

The utility of this compound stems from the reactivity of the carbon-bromine bond, which is readily employed in polymerization reactions like Suzuki or Stille cross-coupling. These reactions allow for the creation of long, conjugated polymer chains, which are essential for charge transport in electronic devices. The presence of the ortho-alkoxy group can influence the polymer's final conformation and properties.

Furthermore, the EOM group adds another dimension of control over the material's characteristics. It can be retained in the final polymer to enhance solubility, which is often a challenge in processing conjugated polymers. Alternatively, the EOM group can be cleaved post-polymerization to reveal the phenolic hydroxyl group. This free phenol can alter the material's electronic properties, intermolecular interactions (e.g., through hydrogen bonding), and its ability to coordinate with metal ions, providing a method to fine-tune the material for specific applications. While specific polymers derived from this exact monomer are not widely reported, its structural motifs are common in the design of functional organic materials. sigmaaldrich.com

Development of Novel Synthetic Building Blocks for Diversified Chemical Libraries

The true strength of this compound lies in its capacity to serve as a versatile scaffold for the creation of diversified chemical libraries—collections of related compounds used in high-throughput screening for drug discovery and other applications. nih.gov Its value comes from the "orthogonal" nature of its two functional groups: the bromo substituent and the EOM-protected phenol. This means that one group can be reacted selectively while the other remains unaffected, allowing for a stepwise and controlled diversification of the molecular structure.

A chemist can devise multiple synthetic pathways starting from this single compound:

Pathway 1: Functionalize then Deprotect. The bromine atom can first be subjected to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to install new carbon or heteroatom substituents. Subsequently, the EOM group can be cleaved to expose the phenol, which can then undergo another set of reactions (e.g., etherification, esterification).

Pathway 2: Deprotect then Functionalize. Alternatively, the EOM group can be removed first. The resulting 2-bromophenol (B46759) can be modified at the hydroxyl position. The bromine atom can then be used in a subsequent cross-coupling reaction.

This strategic, multi-directional approach allows for the rapid generation of a large number of distinct molecules from one common intermediate. The table below outlines some of the potential transformations.

Functional Group Reaction Type Reagents/Catalysts Resulting Structure
C-Br Bond Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseBiaryl
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalystAryl-alkyne
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl-amine
EOM Ether Deprotection (Cleavage)Acid (e.g., HCl, TFA)Phenol

This versatility makes this compound an ideal starting point for exploring chemical space in a systematic and efficient manner. nih.gov

Strategic Integration in Multi-Step Total Synthetic Sequences

In the context of the total synthesis of complex natural products, the selection of starting materials is of paramount strategic importance. This compound is a building block that offers several tactical advantages for a synthetic chemist.

The primary strategic value is the use of the ethoxymethyl group as a robust protecting group for a phenol. Phenols are acidic and can interfere with many common synthetic reactions, such as those involving organometallic reagents. The EOM group is stable to a wide range of conditions, including strongly basic and nucleophilic environments, allowing chemists to perform complex transformations on other parts of the molecule without affecting the protected phenol. mdpi.com

Furthermore, the presence of the ortho-alkoxy group can be used to direct ortho-lithiation if the bromine were replaced by a hydrogen, providing a route to tri-substituted benzene (B151609) rings with a specific substitution pattern. While a specific total synthesis using this exact compound is not prominently documented in readily available literature, its structural features are emblematic of the type of building block that is essential for the efficient and controlled assembly of complex target molecules. rsc.orgnih.gov

Future Directions in Academic Research on 1 Bromo 2 Ethoxymethoxy Benzene

Exploration of Novel Catalytic Transformations and Methodologies

Future research will likely concentrate on expanding the repertoire of catalytic reactions involving 1-bromo-2-(ethoxymethoxy)benzene. The presence of both a bromo-substituent and an ethoxymethoxy (EOM) ether group on the aromatic ring offers a unique platform for developing innovative carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are foundational tools in modern organic synthesis. While these reactions are established for aryl halides, future work could focus on developing more active and selective catalyst systems specifically tailored for this compound. This includes the design of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can enhance catalytic turnover numbers and frequencies, even at low catalyst loadings. nih.gov Furthermore, exploring denitrogenative Suzuki coupling reactions could offer new pathways to ortho-amino-substituted biaryl derivatives. rsc.org

Beyond traditional cross-coupling, the development of novel catalytic cycles is a promising frontier. This could involve exploring cobalt-catalyzed carbene transfer reactions or iridium-catalyzed C-H activation and functionalization. dntb.gov.uaacs.org The ortho-alkoxy group could serve as a directing group to achieve high regioselectivity in these transformations. The exploration of copper-catalyzed reactions, such as amination or etherification, also presents an opportunity to develop more economical and sustainable synthetic methods. mdpi.com

A summary of potential catalytic transformations for future exploration is presented in the table below.

Catalytic ReactionPotential Application for this compoundKey Research Focus
Suzuki-Miyaura CouplingSynthesis of biaryl compoundsDevelopment of highly active Pd-NHC catalysts. nih.gov
Heck ReactionSynthesis of substituted styrenesOptimization for electron-rich aryl bromides.
Sonogashira CouplingSynthesis of aryl alkynesMild reaction conditions to preserve the EOM group.
Buchwald-Hartwig AminationSynthesis of arylaminesBroadening the scope of amine coupling partners.
C-H Activation/FunctionalizationDirect introduction of functional groupsDesign of directing-group-aware catalyst systems. dntb.gov.ua
Cobalt-Catalyzed ReactionsNovel C-C and C-heteroatom bond formationExploration of carbene and radical pathways. acs.org

Development of Asymmetric Synthetic Applications

The development of enantioselective transformations is a cornerstone of modern pharmaceutical and agrochemical research. chiralpedia.com Future academic research on this compound is expected to heavily feature the development of asymmetric synthetic applications, leveraging the compound's unique structural features to control stereochemistry.

A key area of investigation will be the use of the ortho-ethoxymethoxy group as a chiral directing group or a coordinating site for chiral catalysts. This could enable highly enantioselective metal-catalyzed C-H functionalization or cross-coupling reactions at the position adjacent to the ether linkage. The development of chiral ligands that can effectively interact with both the metal center and the substrate's EOM group will be crucial for achieving high levels of stereocontrol.

Furthermore, the bromine atom can be a handle for the generation of organometallic intermediates, which can then participate in enantioselective reactions. For instance, asymmetric Negishi cross-coupling of the corresponding organozinc reagent with racemic secondary benzylic halides could provide access to enantioenriched products. acs.org Similarly, copper-catalyzed hydroalkylation approaches could be explored for the enantioselective synthesis of various carbo- and heterocycles. acs.org

The potential for asymmetric bromocyclization reactions, where the bromo- and alkoxy- functionalities are installed in a stereocontrolled manner, also warrants investigation. Although not directly applicable to the pre-formed this compound, the principles of such reactions could inspire novel transformations starting from related precursors.

Integration into Flow Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic route design, and future research on this compound will undoubtedly embrace these concepts. vapourtec.com A major focus will be the integration of this compound into flow chemistry protocols. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. vapourtec.comnih.govvapourtec.com

The development of continuous flow processes for the synthesis and subsequent functionalization of this compound could lead to more efficient and scalable production of its derivatives. syrris.com For example, nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed coupling reactions could be adapted to flow reactor systems. vapourtec.com This would not only improve reaction efficiency but also minimize the handling of potentially hazardous reagents and intermediates. nih.gov

Sustainable synthesis protocols also extend to minimizing the use of protecting groups. nih.govrsc.org The ethoxymethoxy group is a protecting group for the phenolic hydroxyl. Future research could focus on developing "protecting-group-free" syntheses where the desired transformations are achieved on the unprotected 2-bromophenol (B46759), followed by a highly efficient and selective etherification to yield the target molecule. Alternatively, developing catalytic systems that are compatible with the EOM group but allow for its facile, one-pot cleavage under mild and environmentally benign conditions would be a significant advancement. The use of electrochemical or photochemical methods for deprotection represents a sustainable alternative to traditional chemical reagents. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. Future academic studies on this compound will increasingly rely on advanced computational modeling to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule and predict its reactivity in various transformations. nih.gov For instance, computational studies can help in understanding the regioselectivity of electrophilic aromatic substitution reactions by modeling the transition states and reaction energy profiles. nih.gov This can aid in the rational design of experiments to favor a desired outcome.

Molecular dynamics simulations can be used to study the interactions between this compound and catalyst systems, particularly in the context of asymmetric catalysis. By modeling the transition state assemblies, researchers can gain a better understanding of the origins of enantioselectivity and design more effective chiral ligands.

Furthermore, machine learning algorithms could be trained on experimental data to predict the outcomes of reactions involving this compound under different conditions. This data-driven approach has the potential to accelerate the discovery of new reactions and optimize existing processes with greater efficiency. vapourtec.com

The table below outlines potential areas for computational investigation.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Predict reactivity and regioselectivity.Understanding of electronic effects and reaction barriers. nih.gov
Molecular Dynamics (MD)Elucidate catalyst-substrate interactions.Insights into the origins of enantioselectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic transformations.Design of biocatalytic routes.
Machine LearningPredict reaction outcomes.Accelerated discovery and optimization of reactions. vapourtec.com

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substituent positions. The ethoxymethoxy group shows distinct signals: δ ~3.5–4.5 ppm (CH₂ and OCH₃) .
  • Mass Spectrometry : GC-MS or LC-MS validates molecular weight (C₉H₁₁BrO₂, ~247 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves bond angles and packing interactions, though crystal growth may require slow evaporation in non-polar solvents .

What are the challenges in achieving selective functionalization of this compound?

Q. Advanced Research Focus

  • Regioselectivity : The bromine atom directs electrophiles to the para position, but steric hindrance from the ethoxymethoxy group can reduce reactivity. Computational tools (DFT) predict activation energies for competing pathways .
  • Mitigation Strategies : Use directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Cu) to enhance selectivity .

How does the electronic environment of the ethoxymethoxy group influence reactivity?

Q. Advanced Research Focus

  • Electron-Donating Effects : The ethoxymethoxy group activates the ring toward electrophilic substitution but deactivates it slightly compared to methoxy due to steric bulk.
  • Ortho/Para Directing : Bromine and ethoxymethoxy compete, with bromine dominating due to stronger electron withdrawal. Competitive nitration studies show para-nitro derivatives as major products .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates.
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ to neutralize acidic byproducts .

How can computational tools predict reaction pathways for this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for bromine displacement or ether cleavage. Software like Gaussian or ORCA evaluates steric/electronic effects .
  • Retrosynthetic AI : Platforms like Pistachio or Reaxys propose alternative routes (e.g., Suzuki coupling with pre-functionalized fragments) .

What side reactions occur during synthesis, and how are they resolved?

Q. Advanced Research Focus

  • Byproducts : Di-brominated species (from excess Br₂) or ether hydrolysis products (under acidic conditions).
  • Resolution : Adjust stoichiometry (limit Br₂ to 1 eq.) and use anhydrous conditions. Monitor via TLC and purify using silica gel chromatography .

How do steric effects from the ethoxymethoxy group impact molecular conformation?

Q. Advanced Research Focus

  • Crystal Packing : X-ray data from analogous compounds (e.g., 1-bromo-2-(phenylselenyl)benzene) show twisted aryl rings with van der Waals interactions dominating over π-stacking .
  • Conformational Analysis : Rotational barriers around the ether linkage (~2–4 kcal/mol) are quantified via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.